molecular formula C16H16N2O4 B2850328 N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline CAS No. 303758-98-7

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline

Cat. No.: B2850328
CAS No.: 303758-98-7
M. Wt: 300.314
InChI Key: PDIQEQBIOBNTHV-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline is a complex organic compound known for its diverse chemical and biological properties. This compound features a unique structure with a dimethoxyphenyl group, a methylidene linkage, and a nitroaniline component. It has garnered attention in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline can be synthesized through a multi-step process. One common method involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-methyl-5-nitroaniline. The reaction typically proceeds under acidic conditions, with acetic acid often used as a catalyst. After refluxing the mixture for several hours, the product can be isolated through crystallization or column chromatography.

Industrial Production Methods

For large-scale production, the process might be optimized for cost-effectiveness and yield. This could involve continuous flow reactors, which provide better control over reaction parameters and increase efficiency. Industrial methods may also include automated purification techniques to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline participates in various chemical reactions:

  • Oxidation: : The nitro group can undergo reduction to form different amine derivatives.

  • Reduction: : Using reducing agents like hydrogen gas in the presence of catalysts such as palladium on carbon, the compound can be reduced to corresponding amines.

  • Substitution: : The methoxy groups can be substituted under specific conditions, such as demethylation using boron tribromide.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Hydrogen gas with catalysts, sodium borohydride.

  • Substitution reagents: : Boron tribromide for demethylation.

Major Products Formed

  • Amine derivatives: : From reduction of the nitro group.

  • Hydroxylated compounds: : Via demethylation.

Scientific Research Applications

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis, contributing to the development of new synthetic pathways.

  • Biology: : Investigated for its potential biological activity, including antibacterial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential, particularly in drug design for conditions like cancer and infectious diseases.

  • Industry: : Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline is multifaceted:

  • Molecular Targets: : It can interact with enzymes and receptors involved in various biological pathways.

  • Pathways Involved: : It may modulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Uniqueness

N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-nitroaniline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

List of Similar Compounds

  • N-[(E)-(4-methoxyphenyl)methylidene]-2-methyl-5-nitroaniline: : Lacks one methoxy group, resulting in different chemical behavior.

  • N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-chloro-5-nitroaniline: : Substitution of chlorine for the methyl group, altering its reactivity and applications.

  • N-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-aminobenzene: : Reduction of the nitro group to an amine, significantly changing its biological activity.

By understanding this compound's chemistry, preparation methods, reactions, and applications, researchers can harness its potential in various scientific fields.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-4-6-13(18(19)20)9-14(11)17-10-12-5-7-15(21-2)16(8-12)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQEQBIOBNTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.